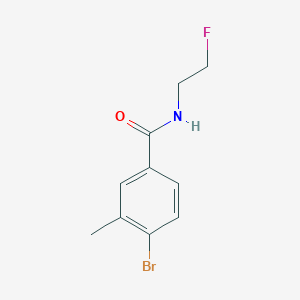

4-bromo-N-(2-fluoroethyl)-3-methylbenzamide

CAS No.:

Cat. No.: VC13678334

Molecular Formula: C10H11BrFNO

Molecular Weight: 260.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrFNO |

|---|---|

| Molecular Weight | 260.10 g/mol |

| IUPAC Name | 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide |

| Standard InChI | InChI=1S/C10H11BrFNO/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) |

| Standard InChI Key | CNSNCFNIEFHHTP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)NCCF)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NCCF)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide, with the following structural attributes:

-

Benzamide core: A benzene ring substituted with a carboxamide group.

-

Substituents:

-

Bromine at the para position (C4).

-

Methyl group at the meta position (C3).

-

2-Fluoroethyl chain on the amide nitrogen.

-

The molecular structure was confirmed via NMR and mass spectrometry .

Physicochemical Properties

Key properties include:

The compound’s lipophilicity (XLogP3 = 2.6) suggests moderate membrane permeability, a critical factor in drug design .

Synthesis and Optimization

Primary Synthetic Routes

Two principal methods have been documented:

Route 1: Amidation of 4-Bromo-3-methylbenzoyl Chloride

Reagents:

-

4-Bromo-3-methylbenzoyl chloride

-

2-Fluoroethylamine

-

Triethylamine (base)

-

Dichloromethane (solvent)

Procedure:

-

Activation: The acid chloride reacts with 2-fluoroethylamine in dichloromethane at 0–25°C.

-

Purification: Crude product is isolated via extraction and purified by recrystallization or column chromatography.

Yield: ~70–85% (reported by VulcanChem).

Route 2: Coupling Reagent-Mediated Synthesis

Reagents:

-

4-Bromo-3-methylbenzoic acid

-

2-Fluoroethylamine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N-Ethyl-N,N-diisopropylamine (DIPEA)

Procedure:

-

Activation: BOP facilitates carbodiimide-free coupling in dichloromethane.

-

Workup: Extraction and silica gel chromatography yield the pure product .

Yield: Quantitative (reported in patent literature) .

Critical Reaction Parameters

-

Temperature: Room temperature (20–25°C) optimal for both routes.

-

Solvent Choice: Dichloromethane preferred for its inertness and solubility profile.

-

Purification Challenges: Residual amines and byproducts necessitate rigorous chromatography .

Comparative Analysis with Analogues

Structural Analogues and Their Properties

| Compound | Key Differences | Bioactivity Notes |

|---|---|---|

| 4-Bromo-2-fluoro-N-methylbenzamide | Fluorine at C2, methylamide | Higher LogP (2.8) |

| N-(2-Fluoroethyl)-4-bromobenzamide | No methyl group at C3 | Reduced steric hindrance |

The methyl group at C3 in 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide introduces steric effects that may influence receptor binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume